molecular formula C18H26BN3O4 B13049848 Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate

Cat. No.: B13049848
M. Wt: 359.2 g/mol
InChI Key: BMEUWLUGBQGOSI-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a boronate-containing indazole derivative. Its structure features:

  • A tert-butyl carbamate (Boc) protective group at the indazole’s 1-position.
  • An amino group (-NH2) at the 3-position.
  • A pinacol boronate ester (Bpin) at the 6-position.

This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical and materials science applications. Its amino group provides a site for further functionalization, while the Boc group enhances stability during synthesis .

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-16(2,3)24-15(23)22-13-10-11(8-9-12(13)14(20)21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3,(H2,20,21)

InChI Key

BMEUWLUGBQGOSI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate with hydrogen chloride in dioxane . The reaction is carried out under inert atmosphere conditions and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The compound is typically stored under inert atmosphere at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, dioxane, and various reducing agents. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing indazole moieties exhibit promising anticancer properties. Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate has been studied for its potential to inhibit cancer cell proliferation. The incorporation of the dioxaborolane group enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Preliminary studies suggest that it may interfere with key enzymes involved in tumor progression, although detailed mechanisms are still under investigation.

Chemical Synthesis

Reactivity and Functionalization
The presence of the dioxaborolane group in the compound allows for various functionalization reactions. This property makes it useful as an intermediate in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules with applications in pharmaceuticals and agrochemicals.

Catalysis
this compound can also serve as a catalyst or catalyst precursor in various organic transformations. The boron atom within the dioxaborolane structure can facilitate nucleophilic attacks and stabilize transition states during chemical reactions.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized to synthesize functional polymers. The ability to incorporate boron into polymer matrices allows for the development of materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Nanotechnology Applications
The unique properties of boron-containing compounds have led to their exploration in nanotechnology. This compound may be used to create boron-rich nanomaterials that exhibit interesting electronic properties suitable for applications in sensors and electronic devices.

Environmental Applications

Biodegradation Studies
Research into the environmental impact of synthetic compounds has highlighted the need for biodegradable materials. The incorporation of dioxaborolane structures into polymers may enhance their biodegradability while retaining desirable mechanical properties.

Chemical Sensors
The unique reactivity of this compound can be harnessed for developing chemical sensors that detect specific analytes based on changes in fluorescence or conductivity when interacting with target substances.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of cancer cell lines; further studies needed on mechanism of action.
Organic SynthesisEffective as an intermediate in Suzuki-Miyaura reactions; potential for diverse functionalization.
Polymer DevelopmentEnhanced thermal stability observed in polymers synthesized with this compound; promising results in mechanical testing.
BiodegradationInitial studies suggest improved biodegradability when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 5- vs. 6-Bpin Substitution

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS: 864771-44-8) is a positional isomer of the target compound, differing in the boronate’s placement (5-position vs. 6-position). Key differences include:

  • Synthesis : Both isomers are synthesized via palladium-catalyzed Miyaura borylation, but reaction conditions (e.g., catalyst loading, temperature) vary slightly depending on the substituent’s position .
Property Target (6-Bpin) 5-Bpin Isomer
Boronate Position 6 5
Melting Point (°C) Not reported 110–113
CAS Number Not reported 864771-44-8

Core Heterocycle Variations

Indole vs. Indazole Derivatives

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 1161362-35-1) replaces the indazole core with indole. Differences include:

  • Electronic Effects : Indazole’s two adjacent nitrogen atoms create a more electron-deficient aromatic system, accelerating oxidative addition in cross-coupling compared to indole .
  • Applications : Indole derivatives are more common in serotonin receptor ligands, while indazole-based compounds are prevalent in kinase inhibitor development .
Isoindoline Derivatives

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8) features a saturated isoindoline core. This structure:

  • Offers a rigid scaffold for drug design, contrasting with the planar indazole system .

Substituent Effects

Amino vs. Methyl/Fluorine Groups
  • tert-Butyl 6-fluoro-3-methyl-5-Bpin-1H-indazole-1-carboxylate (CAS: 1333222-21-1): The electron-withdrawing fluorine substituent may destabilize the boronate, requiring milder coupling conditions .

Protective Group Variations

  • Methyl 3-amino-6-Bpin-pyrazine-2-carboxylate (CAS: 1874279-25-0): A methyl ester replaces the Boc group, altering solubility (increased hydrophilicity) and deprotection requirements .

Biological Activity

Tert-butyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C16_{16}H28_{28}BNO4_4
  • Molecular Weight: 309.21 g/mol
  • CAS Number: 286961-14-6

The presence of the dioxaborolane moiety is known to enhance the compound's stability and reactivity in biological systems.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β and IKK-β. Inhibition of these kinases is crucial for regulating cellular processes such as inflammation and cell proliferation.
  • Anti-inflammatory Effects : Studies indicate that this compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in cellular models of inflammation .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in different cell lines, demonstrating selective toxicity against cancer cells while sparing normal cells at certain concentrations .

Efficacy Studies

Research has demonstrated the efficacy of this compound in various biological contexts:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityCell Line/ModelIC50_{50} (µM)Notes
GSK-3β InhibitionHT-2210 - 1314Varies with substituent
Anti-inflammatoryBV-2 Microglial1Reduces NO levels significantly
CytotoxicityVarious Cancer Cells>10Selective at lower concentrations

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Inflammation Model : In a lipopolysaccharide-induced inflammation model, this compound demonstrated a marked reduction in inflammatory markers compared to control groups .
  • Cancer Research : A study involving various cancer cell lines revealed that this compound inhibited cell growth effectively while maintaining cell viability in non-cancerous cells at lower doses .

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